molecular formula C12H16BrNO4S2 B2555843 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396877-39-6

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2555843
CAS No.: 1396877-39-6
M. Wt: 382.29
InChI Key: AMUQCIKFHXPOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates several privileged pharmacophores, including a 5-bromothiophene ring connected via a sulfonyl linker to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold. The bromothiophene moiety is a prominent structure in medicinal chemistry, known for its role in enhancing potency and metabolic stability in drug discovery efforts . The spirocyclic core is a valuable rigid scaffold used to explore three-dimensional chemical space and can impart favorable physicochemical properties to a molecule . The sulfonyl linker is a common functional group in chemical biology that can facilitate specific interactions with target proteins. While the specific biological activity and mechanism of action for this precise compound have not been fully characterized, its structural components suggest significant potential as a key intermediate or building block in the synthesis of novel bioactive molecules. Researchers can leverage this compound in developing targeted degraders for oncology research , crafting enzyme inhibitors , or as a precursor in parallel synthesis libraries for high-throughput screening. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUQCIKFHXPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diol and Amine Precursors

A mixture of 2,2-dimethyl-1,3-propanediol and 2-aminoethanol is heated at 80–100°C in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the diol, followed by intramolecular cyclization to form the spirocyclic structure.

Reaction Conditions:

  • Solvent: Toluene
  • Catalyst: p-Toluenesulfonic acid (5 mol%)
  • Temperature: 80–100°C
  • Yield: 68–72%

Industrial-Scale Optimization

Continuous flow reactors are employed for large-scale production, enhancing reaction efficiency and purity. Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg, 110–120°C).

The introduction of the sulfonyl group to the bromothiophene moiety is achieved through chlorosulfonation and subsequent amidation.

Chlorosulfonation of 5-Bromothiophene

5-Bromothiophene is treated with chlorosulfonic acid (ClSO₃H) and phosphorus pentachloride (PCl₅) to generate 5-bromothiophene-2-sulfonyl chloride.

Reaction Conditions:

  • Reagents: ClSO₃H (3 equiv), PCl₅ (1.2 equiv)
  • Temperature: 0–5°C (exothermic reaction control)
  • Solvent: Dichloromethane (DCM)
  • Yield: 85–90%

Amidation with the Azaspiro Amine

The spirocyclic amine undergoes nucleophilic substitution with 5-bromothiophene-2-sulfonyl chloride in the presence of a base to form the sulfonamide bond.

Reaction Conditions:

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C (room temperature)
  • Yield: 75–80%

Optimization of Coupling Reactions

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction rates.

Table 1: Solvent Optimization for Sulfonylation

Solvent Reaction Time (h) Yield (%)
1,4-Dioxane 24 77
Toluene 30 68
THF 24 72
DCM 24 65

Temperature and Stoichiometry

Elevated temperatures (95°C) reduce reaction times but may promote side reactions. A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal byproduct formation.

Critical Analysis of Synthetic Challenges

Steric Hindrance

The bulky spirocyclic structure impedes sulfonylation efficiency. Solutions include:

  • Slow addition of sulfonyl chloride to prevent local excess.
  • Ultrasonication to improve mixing in viscous reaction media.

Purification Challenges

Column chromatography (silica gel, hexane/ethyl acetate 3:1) is required to isolate the target compound from unreacted starting materials and regioisomers.

Industrial Production Considerations

Green Chemistry Approaches

  • Catalyst Recycling: Pd-based catalysts are recovered via filtration and reused, reducing costs.
  • Solvent Recovery: Distillation units reclaim THF and 1,4-dioxane, minimizing waste.

Quality Control

  • Purity Analysis: HPLC (C18 column, acetonitrile/water 70:30) confirms ≥97% purity.
  • Structural Verification: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate the molecular structure.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various spirocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 5-bromothiophene moiety exhibit significant antibacterial properties. In a study involving similar sulfonamide derivatives, compounds were synthesized and tested for their activity against various bacterial strains, including Shigella dysenteriae. The results demonstrated that these derivatives displayed notable inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been extensively studied. For instance, a series of related compounds demonstrated cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The mechanism of action involved the induction of apoptosis and modulation of mitochondrial membrane potential in treated cells . The structural features of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane may enhance its efficacy as an anticancer agent.

Urease Inhibition

Sulfonamide derivatives have been investigated for their ability to inhibit urease, an enzyme associated with various diseases including urinary tract infections and gastric ulcers. The compound was evaluated for its urease inhibitory activity using density functional theory (DFT) calculations to understand the structure-activity relationship better. The results indicated promising inhibition profiles, which could lead to the development of new therapeutic agents targeting urease .

Other Enzyme Targets

The potential of this compound as a 5-lipoxygenase inhibitor has also been suggested through molecular docking studies. This enzyme plays a crucial role in inflammatory processes and is a target for anti-inflammatory drug development. The computational analysis indicates that further optimization of the compound could yield effective inhibitors for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including acylation and cross-coupling techniques such as Suzuki reactions. These methods allow for the introduction of various substituents that can enhance the biological activity of the resulting compounds .

Synthesis Method Yield (%) Conditions
Suzuki Coupling77Aqueous 1,4-dioxane at 90 °C
AcylationModerateReaction with acetic anhydride
Urease Inhibition AssaySignificantEvaluated at varying concentrations

Case Study on Antibacterial Activity

In a comparative study of various sulfonamide derivatives including the target compound, it was found that modifications to the thiophene ring significantly influenced antibacterial potency against Shigella dysenteriae. The structure activity relationship (SAR) highlighted the importance of specific substituents on the thiophene moiety for enhancing activity .

Case Study on Anticancer Activity

A series of experiments demonstrated that certain structural modifications led to increased cytotoxicity in cancer cell lines. Notably, compounds with naphthyl groups exhibited superior activity compared to their phenyl counterparts, indicating that structural diversity is crucial for optimizing anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

  • Structure : Replaces the nitrogen (aza) with sulfur (thia), retaining the 6,8-dioxa and 7,7-dimethyl groups.
  • Molecular Formula: C₈H₁₄O₂S (vs. C₁₃H₁₈BrNO₄S₂ for the target compound).
  • Key Differences :
    • Lacks the bromothiophene sulfonyl substituent.
    • Lower molecular weight (174.26 g/mol vs. ~435.3 g/mol) .

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

  • Structure : Contains two nitrogen atoms (5,8-diaza) and one oxygen (2-oxa).
  • Molecular Formula : C₇H₁₄N₂O.
  • Key Differences: No bromothiophene or sulfonyl groups. Simpler substitution pattern (methyl group at position 5) .

Functionalized Spiro Derivatives

2-Boc-7-(aminomethyl)-2-azaspiro[3.5]nonane

  • Structure: Features a Boc-protected amine and an aminomethyl substituent.
  • Key Differences :
    • Contains a Boc group (tert-butoxycarbonyl) instead of sulfonyl.
    • Designed for peptide coupling or prodrug applications .

2-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane

  • Structure : Includes a bromomethyl group and dioxa (5,8-oxygen) framework.
  • Key Differences :
    • Bromine is part of an alkyl chain rather than an aromatic thiophene.
    • Lacks nitrogen in the spiro core .

Pharmacologically Active Analogues

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Dual nitrogen atoms (2,7-diaza) in the spiro system.
  • Applications :
    • Demonstrated sigma receptor (SR) binding affinity, with compounds like 4b and 5b showing agonist/antagonist activity.
    • Structural flexibility allows tuning of intrinsic activity .

6β,7β-Epoxy-3α-hydroxy-8-methyl-1αH,5αH-tropanium Bromide

  • Structure : Complex tricyclic spiro system with bromine and ester groups.
  • Key Differences: Larger, fused ring system vs. the monocyclic bromothiophene in the target compound. Used in anticholinergic drug development .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
Target Compound C₁₃H₁₈BrNO₄S₂ ~435.3 Bromothiophene sulfonyl, dioxa, aza
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane C₈H₁₄O₂S 174.26 Thia, dioxa
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane C₇H₁₄N₂O 142.20 Oxa, diaza
2-Boc-7-(aminomethyl)-2-azaspiro[3.5]nonane C₁₂H₂₂N₂O₂ 226.31 Boc, aminomethyl

Biological Activity

The compound 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS Number: 892359-21-6) is a member of a class of sulfonyl-containing spiro compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN2O7S2C_{19}H_{19}BrN_{2}O_{7}S_{2}, with a molecular weight of 531.4 g/mol. The presence of the bromothiophenyl and sulfonyl groups is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of sulfonyl derivatives similar to this compound. For instance, derivatives containing a similar structure demonstrated significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
7jA5490.17
7jMDA-MB-2310.05
7jHeLa0.07

The compound 7j was noted for causing G2/M phase arrest and inducing apoptosis in MDA-MB-231 cells, indicating a promising avenue for further research in cancer therapeutics .

Bronchodilator Activity

Analogous compounds have been evaluated for their bronchodilator effects. Certain analogs were found to be significantly more active than theophylline, showing five to ten times greater efficacy without central nervous system or cardiovascular side effects . This suggests that the structural motifs present in this compound may also contribute to similar pharmacological profiles.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonyl and spiro structures can significantly influence biological activity. For example, varying the substituents on the thiophene ring has been shown to alter potency against specific targets such as phospholipase A2 . The optimization of these substituents can lead to enhanced therapeutic effects.

Case Studies

  • In Vivo Efficacy : In experiments involving myocardial infarction models, certain sulfonamide derivatives demonstrated protective effects at doses exceeding 0.3 mg/kg . This highlights the potential cardiovascular benefits of compounds with similar functional groups.
  • Cytotoxicity Assessment : Comparative studies have shown that while some compounds exhibit high cytotoxicity (e.g., adriamycin), others like compound 7j maintain lower toxicity levels while still demonstrating potent antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.